3-(Hydroxymethyl)-4-methylbenzoic acid physical and chemical properties
3-(Hydroxymethyl)-4-methylbenzoic acid physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Hydroxymethyl)-4-methylbenzoic acid, a key organic intermediate. The document is structured to deliver in-depth technical details and practical insights for researchers, scientists, and professionals in the field of drug development. The guide covers the compound's structural information, physicochemical properties, and predicted spectral data. Due to the limited availability of experimental data in public domains, this guide also provides generalized experimental protocols for the characterization of this and similar molecules, offering a foundational framework for laboratory investigation.
Introduction
3-(Hydroxymethyl)-4-methylbenzoic acid is a bifunctional organic molecule featuring both a carboxylic acid and a primary alcohol (hydroxymethyl) group attached to a toluene scaffold. This unique arrangement of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules in medicinal chemistry and materials science. The presence of both a nucleophilic hydroxyl group and an electrophilic carboxylic acid group (or its derivatives) allows for a diverse range of chemical transformations, enabling its incorporation into a variety of molecular architectures. Understanding the fundamental physical and chemical properties of this compound is paramount for its effective utilization in research and development.
Molecular Structure and Identification
The accurate identification of a chemical compound is the bedrock of any scientific investigation. The structural details of 3-(Hydroxymethyl)-4-methylbenzoic acid are presented below.
Molecular Structure:
Caption: 2D structure of 3-(Hydroxymethyl)-4-methylbenzoic acid.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 3-(Hydroxymethyl)-4-methylbenzoic acid | PubChemLite[1] |
| Molecular Formula | C₉H₁₀O₃ | PubChemLite[1] |
| SMILES | CC1=C(C=C(C=C1)C(=O)O)CO | PubChemLite[1] |
| InChI | InChI=1S/C9H10O3/c1-6-2-3-7(9(11)12)4-8(6)5-10/h2-4,10H,5H2,1H3,(H,11,12) | PubChemLite[1] |
| InChIKey | XVBRPLXVCJSVAW-UHFFFAOYSA-N | PubChemLite[1] |
Physicochemical Properties
The physicochemical properties of a compound govern its behavior in various systems, including its solubility, reactivity, and pharmacokinetic profile in biological systems. While experimental data for 3-(Hydroxymethyl)-4-methylbenzoic acid is not widely available, predicted values from computational models provide a useful starting point for experimental design.
Table 2: Physical and Chemical Properties
| Property | Predicted/Known Value | Source |
| Molecular Weight | 166.17 g/mol | PubChemLite[1] |
| Monoisotopic Mass | 166.06299 Da | PubChemLite[1] |
| XlogP | 0.9 | PubChemLite[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Expert Insights: The positive XlogP value suggests that 3-(Hydroxymethyl)-4-methylbenzoic acid has a degree of lipophilicity. However, the presence of the carboxylic acid and alcohol functional groups will also impart some water solubility, particularly at pH values above its pKa where the carboxylate form predominates. The precise solubility in various solvents would need to be determined experimentally.
Spectroscopic Data (Predicted)
Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following are predicted spectral characteristics for 3-(Hydroxymethyl)-4-methylbenzoic acid.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering clues to its structure.
Table 3: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 167.07027 |
| [M+Na]⁺ | 189.05221 |
| [M-H]⁻ | 165.05571 |
| [M+NH₄]⁺ | 184.09681 |
| [M+K]⁺ | 205.02615 |
| [M+H-H₂O]⁺ | 149.06025 |
| Data sourced from PubChemLite[1] |
Expert Insights: The observation of a peak at m/z 149.06025, corresponding to the loss of water ([M+H-H₂O]⁺), would be a strong indicator of the presence of the hydroxymethyl group, which can readily undergo dehydration under mass spectrometry conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as a set of multiplets in the range of 7-8 ppm. The benzylic CH₂ protons would be a singlet around 4.5-5.0 ppm. The methyl group protons would present as a singlet around 2.2-2.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically above 10 ppm.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (170-180 ppm). The aromatic carbons would appear in the 120-140 ppm region. The benzylic carbon of the hydroxymethyl group would be expected around 60-65 ppm, and the methyl carbon would be the most upfield signal (around 20 ppm).
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(Hydroxymethyl)-4-methylbenzoic acid is expected to show the following characteristic absorption bands:
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
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O-H Stretch (Alcohol): A sharper, less broad band around 3400-3200 cm⁻¹ for the alcohol O-H group.
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C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and hydroxymethyl groups will be just below 3000 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹ for the carbonyl group of the carboxylic acid.
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C-O Stretch (Alcohol and Carboxylic Acid): C-O stretching vibrations will appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹.
Synthesis and Reactivity
Conceptual Synthetic Workflow
A logical synthetic approach would involve the selective functionalization of a suitable starting material, such as 3,4-dimethylbenzoic acid or a derivative thereof.
Caption: A conceptual workflow for the synthesis of 3-(Hydroxymethyl)-4-methylbenzoic acid.
Expert Insights on Synthesis: The key challenge in this proposed synthesis is achieving regioselectivity in the benzylic bromination step. The two methyl groups on the aromatic ring have similar reactivity towards radical bromination. Careful control of reaction conditions, such as the stoichiometry of the brominating agent (N-bromosuccinimide - NBS), would be crucial to favor mono-bromination and to potentially influence the selectivity towards the desired 3-position. Subsequent hydrolysis of the benzylic bromide would yield the target alcohol.
Key Reactivity
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Esterification: The carboxylic acid group can be readily esterified with various alcohols under acidic conditions (e.g., Fischer esterification) or by conversion to an acid chloride followed by reaction with an alcohol.
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Amidation: The carboxylic acid can be converted to amides by reaction with amines, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
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Oxidation of the Alcohol: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid depending on the choice of oxidizing agent.
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Reactions of the Alcohol: The hydroxyl group can undergo etherification or be converted to a leaving group for subsequent nucleophilic substitution reactions.
Experimental Protocols (Generalized)
The following are generalized, step-by-step methodologies for the characterization of a compound like 3-(Hydroxymethyl)-4-methylbenzoic acid. These protocols serve as a starting point and should be optimized based on the specific properties of the compound and the available instrumentation.
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:
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Accurately weigh 5-10 mg of the solid sample.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound. DMSO-d₆ is often a good choice for polar, acidic compounds.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
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Instrument Setup:
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Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Tune and shim the instrument to ensure optimal magnetic field homogeneity.
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Data Acquisition:
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Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Acquire a ¹³C NMR spectrum, which may require a longer acquisition time.
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Data Processing:
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Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
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Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
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Reference the chemical shifts to the internal standard or the residual solvent peak.
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Protocol for Infrared (IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR):
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Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure to ensure good contact between the sample and the crystal.
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Data Acquisition:
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Collect a background spectrum of the empty ATR crystal.
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Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
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Data Processing:
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The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
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Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
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Protocol for High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
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Sample Preparation:
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Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
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Further dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the mobile phase.
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HPLC Method Development:
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Select a suitable reversed-phase HPLC column (e.g., C18).
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Develop a mobile phase gradient, typically using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to ensure good peak shape and ionization in the mass spectrometer.
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Mass Spectrometry Method:
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Set the mass spectrometer to operate in both positive and negative ion modes to detect various adducts.
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Acquire data over a relevant mass range (e.g., m/z 50-500).
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Data Analysis:
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Analyze the chromatogram to determine the retention time and purity of the compound.
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Analyze the mass spectrum to identify the molecular ion and any characteristic fragment ions.
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Caption: A generalized experimental workflow for the synthesis and characterization of an organic compound.
Safety and Handling
While a specific safety data sheet (SDS) for 3-(Hydroxymethyl)-4-methylbenzoic acid is not available, general precautions for handling aromatic carboxylic acids should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
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Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Applications in Drug Development and Research
As a bifunctional molecule, 3-(Hydroxymethyl)-4-methylbenzoic acid holds potential as a versatile intermediate in drug discovery and development.
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Scaffold for Library Synthesis: The two distinct functional groups allow for orthogonal chemical modifications, making it an attractive scaffold for the synthesis of compound libraries for high-throughput screening.
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Linker Moiety: The carboxylic acid and alcohol functionalities can be used to link different molecular fragments, for example, in the development of PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs).
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Building Block for Bioactive Molecules: It can serve as a key starting material for the synthesis of more complex active pharmaceutical ingredients (APIs), where the specific substitution pattern is required for biological activity.
Conclusion
3-(Hydroxymethyl)-4-methylbenzoic acid is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. This technical guide has provided a foundational understanding of its structure, predicted physicochemical and spectral properties, and potential synthetic routes. The included generalized experimental protocols offer a practical starting point for researchers to characterize this compound and explore its utility in their specific applications. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential as a versatile building block in the development of novel therapeutics and materials.
References
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PubChemLite. 3-(hydroxymethyl)-4-methylbenzoic acid (C9H10O3). [Link]
